methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring fused with a dihydro-pyrrole moiety. Key structural elements include:
- A methyl ester at position 5 of the thiazole ring, influencing solubility and metabolic stability.
- A phenyl substituent at position 5 of the pyrrole ring, enhancing aromatic interactions.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or antimicrobial agents. Its synthesis typically involves multi-step condensation and cyclization reactions, with crystallization often performed in polar solvents like dimethylformamide (DMF) .
Properties
Molecular Formula |
C23H20N2O6S2 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
methyl 2-[4-hydroxy-3-(4-methylphenyl)sulfonyl-5-oxo-2-phenyl-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C23H20N2O6S2/c1-13-9-11-16(12-10-13)33(29,30)20-17(15-7-5-4-6-8-15)25(21(27)18(20)26)23-24-14(2)19(32-23)22(28)31-3/h4-12,17,26H,1-3H3 |
InChI Key |
RVMNGTUGXVSKEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)C4=NC(=C(S4)C(=O)OC)C)O |
Origin of Product |
United States |
Preparation Methods
Pyrrolidinone Ring Formation
The synthesis begins with the preparation of the 2,5-dihydro-1H-pyrrol-1-yl core. A substituted pyrrolidinone intermediate is synthesized via a [3+2] cycloaddition between a nitroalkene and a β-keto ester. For example, phenylacetaldehyde derivatives react with methyl acetoacetate under basic conditions to form the pyrrolidinone skeleton. The hydroxyl group at position 3 is introduced through oxidative dearomatization using meta-chloroperbenzoic acid (mCPBA), achieving >85% regioselectivity.
Sulfonylation at Position 4
Sulfonylation of the pyrrolidinone intermediate is performed using 4-methylbenzenesulfonyl chloride (TsCl) in anhydrous dichloromethane. Catalytic dimethylaminopyridine (DMAP) enhances reactivity, yielding the sulfonylated product at 0–5°C to minimize side reactions. This step achieves near-quantitative conversion (98% yield), critical for maintaining downstream functional group fidelity.
Thiazole Ring Construction
The 1,3-thiazole moiety is introduced via a Hantzsch thiazole synthesis. Methyl 4-methylthiazole-5-carboxylate is generated by reacting thiourea with α-bromo ketones (e.g., methyl 2-bromoacetoacetate) in ethanol under reflux. Subsequent N-alkylation of the pyrrolidinone sulfonate with the thiazole intermediate occurs via a nucleophilic aromatic substitution (SNAr) mechanism, facilitated by potassium carbonate in dimethylformamide (DMF) at 80°C.
Optimization of Reaction Conditions
Temperature and Catalysis
Solvent and Reagent Selection
| Step | Solvent | Reagent | Yield (%) |
|---|---|---|---|
| Sulfonylation | CH2Cl2 | TsCl, DMAP | 98 |
| Thiazole synthesis | Ethanol | Thiourea, Br2 | 82 |
| N-Alkylation | DMF | K2CO3 | 75 |
Polar aprotic solvents (DMF) enhance nucleophilicity in coupling reactions, while dichloromethane minimizes solvolysis during sulfonylation.
Analytical Characterization
Spectroscopic Data
Physical Properties
Scalability and Industrial Adaptations
Large-scale production employs continuous-flow reactors for the sulfonylation step, reducing reaction time from 12 hours to 30 minutes. Ester hydrolysis (e.g., using NaOH in MeOH/H2O) achieves >96% yield for carboxylate derivatives, as demonstrated in analog synthesis.
Applications and Derivatives
The compound serves as a precursor to protease inhibitors and kinase modulators. Derivatives with modified sulfonate groups exhibit enhanced bioavailability in preclinical studies .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group (-SO₂-) attached to the 4-methylbenzene ring participates in nucleophilic displacement reactions under controlled conditions.
-
Reaction with Amines :
Primary and secondary amines (e.g., methylamine, piperidine) displace the sulfonyl group in polar aprotic solvents (e.g., DMF) at 60–80°C, yielding substituted sulfonamides. For example:Reaction completion typically requires 6–12 hours, with yields ranging from 45% to 72% depending on steric hindrance .
-
Halogenation :
Bromination occurs at the para position of the 4-methylbenzenesulfonyl group using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C). This modification enhances electrophilicity for subsequent coupling reactions .
Ester Hydrolysis and Functionalization
The methyl ester at the thiazole-5-position undergoes hydrolysis under acidic or basic conditions:
-
Basic Hydrolysis :
Treatment with NaOH (2M, aqueous ethanol, reflux) generates the corresponding carboxylic acid, which can be further functionalized via amidation or esterification.Yields for hydrolysis exceed 85% under optimized conditions.
-
Acid-Catalyzed Transesterification :
In methanol/H₂SO₄, the methyl ester exchanges with longer-chain alcohols (e.g., benzyl alcohol), producing esters with improved lipophilicity for pharmacological studies.
Cyclization and Ring-Modification Reactions
The pyrrolidinone moiety undergoes ring-expansion and contraction reactions:
-
Thermal Cyclization :
Heating in toluene (110°C, 24h) induces intramolecular cyclization between the pyrrolidinone’s carbonyl and the thiazole’s nitrogen, forming a fused bicyclic structure. This reaction is reversible under acidic conditions . -
Oxidative Ring Opening :
Treatment with H₂O₂/Fe²⁺ cleaves the pyrrolidinone ring, generating a diketone intermediate that can re-cyclize with amines to form imidazole derivatives .
Electrophilic Aromatic Substitution
The phenyl group at the pyrrolidinone’s 5-position undergoes electrophilic substitution:
-
Nitration :
Nitration (HNO₃/H₂SO₄, 0°C) introduces a nitro group predominantly at the para position (78% yield). The nitro derivative serves as a precursor for amine synthesis via reduction. -
Sulfonation :
Fuming H₂SO₄ sulfonates the phenyl ring, though competing sulfonyl-group degradation limits practical utility.
Redox Reactions
-
Oxidation of the Hydroxyl Group :
The 3-hydroxy group oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄), forming a diketone-pyrrole derivative. Over-oxidation is minimized at 0–5°C . -
Reduction of the Thiazole Ring :
Catalytic hydrogenation (H₂/Pd-C, EtOH) partially reduces the thiazole’s double bond, altering conjugation and pharmacological activity.
Cross-Coupling Reactions
The thiazole ring participates in Pd-catalyzed couplings:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12h | Biaryl-thiazole hybrid | 62% |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, toluene, 100°C | Thiazole-amine conjugate | 55% |
These reactions enable structural diversification for structure-activity relationship (SAR) studies .
Degradation Pathways
-
Photolytic Degradation :
UV exposure (254 nm) in acetonitrile cleaves the sulfonyl-pyrrolidinone bond, generating 4-methylbenzenesulfonic acid and a fragmented thiazole-pyrrole derivative. -
Acidic Hydrolysis :
Concentrated HCl (reflux) hydrolyzes both the ester and sulfonyl groups, yielding a complex mixture of aromatic acids and amines .
Key Mechanistic Insights
Scientific Research Applications
Scientific Research Applications
Methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several notable applications:
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.
Biology
The compound is studied for its interactions with biological macromolecules such as DNA and proteins. Research indicates that it may influence cellular processes through these interactions.
Medicine
There is growing interest in the pharmacological activities of this compound:
- Anticancer Properties : Preliminary studies suggest potential efficacy against various cancer cell lines.
- Antimicrobial Activity : Research has shown that derivatives exhibit significant inhibition against bacteria such as E. coli and S. aureus, indicating its potential for developing new antibiotics.
Industry
The compound is explored for applications in material science, particularly in developing new materials with specific properties such as nonlinear optical characteristics.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
| Study Focus | Findings |
|---|---|
| Antibacterial Activity | Compounds with similar structures showed significant inhibition against E. coli and S. aureus, suggesting potential for antibiotic development. |
| Antiviral Assays | Derivatives were tested against HIV, with some exhibiting nanomolar potency against wild-type integrase. |
| Cytotoxicity Studies | Evaluated on various cancer cell lines; certain derivatives displayed promising anticancer activity by inducing apoptosis in tumor cells. |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA replication or protein synthesis, depending on the specific biological context .
Comparison with Similar Compounds
Compound 3 : Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (RN: 617697-95-7)
- Key Differences :
- Replaces the 4-methylbenzenesulfonyl group with a 3-fluoro-4-methylbenzoyl moiety.
- Introduces a 4-fluorophenyl group at position 2 of the pyrrole ring.
- The benzoyl group may reduce steric hindrance compared to the bulkier sulfonyl group, altering crystallinity .
Compounds 4 and 5 ():
- Structure :
- Feature chlorophenyl (4) and fluorophenyl (5) groups at position 4 of the thiazole ring.
- Include a triazolyl-pyrazolyl hybrid substituent instead of a pyrrole-thiazole system.
- Crystallographic Data :
Analogues with Varied Ester and Aryl Groups
Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (RN: 609794-26-5)
- Key Differences :
- Substitutes the methyl ester with an ethyl ester and introduces a 4-butoxybenzoyl group.
Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (RN: 618071-83-3)
- Key Differences :
- Uses an allyl ester and a 3-methoxyphenyl substituent.
- Implications :
Comparative Analysis Table
Methodological Considerations
- Crystallography : Structures of analogues (e.g., Compounds 4 and 5) were resolved using SHELXL , ensuring high precision in bond-length and angle measurements .
Biological Activity
Methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a thiazole ring, a pyrrole moiety, and various substituents that enhance its potential biological activity. Its molecular formula is with a molecular weight of 498.6 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C24H22N2O6S2 |
| Molecular Weight | 498.6 g/mol |
| CAS Number | 879943-01-8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, which blocks their activity. These interactions may involve:
- Inhibition of DNA replication : The compound may interfere with the replication process by targeting DNA polymerases.
- Antimicrobial activity : The sulfonamide group in the structure suggests potential antimicrobial properties, possibly through inhibition of bacterial folate synthesis .
Antimicrobial Properties
The compound has shown promising results in various studies regarding its antimicrobial activity. For instance, it has been evaluated against several bacterial strains using the agar disc-diffusion method. The results indicated that it exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
Case Studies and Research Findings
- Antibacterial Activity : A study evaluated the antibacterial effects of various derivatives containing similar structures and found that many exhibited significant inhibition against E. coli and S. aureus, indicating the potential for developing new antibiotics based on this scaffold .
- Antiviral Assays : Compounds derived from thiazole and pyrrole structures have been tested for their efficacy against HIV. One study reported that specific derivatives showed nanomolar potency against wild-type integrase enzymes, indicating that modifications in the thiazole or pyrrole moieties could enhance antiviral activity .
- Mechanistic Studies : Further investigations into the mechanism of action revealed that these compounds might interfere with essential cellular processes such as protein synthesis and cell signaling pathways, which are critical for pathogen survival .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate?
- Methodological Answer : The compound can be synthesized via cyclocondensation and functionalization steps. For example:
- Cyclocondensation : Use precursors like substituted hydrazines and β-keto esters to form the pyrrol-2-one core (analogous to methods in pyrazole synthesis ).
- Sulfonylation : Introduce the 4-methylbenzenesulfonyl group via nucleophilic substitution under anhydrous conditions .
- Thiazole Formation : Employ Hantzsch thiazole synthesis by reacting thioamide intermediates with α-haloketones .
Q. Which spectroscopic methods are essential for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign signals to protons in the pyrrol-2-one (δ 5.5–6.5 ppm), thiazole (δ 7.0–8.0 ppm), and sulfonyl groups (δ 2.4 ppm for methyl) .
- FTIR : Confirm ester (C=O stretch ~1720 cm⁻¹) and sulfonyl (S=O stretch ~1350 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode for [M+H]+ ion) and detect fragmentation patterns .
Q. How should researchers assess the hydrolytic stability of the ester and sulfonyl groups under varying pH conditions?
- Methodological Answer :
- Acidic/Basic Hydrolysis : Incubate the compound in buffers (pH 1–14) at 37°C for 24–72 hours. Monitor degradation via HPLC with a C18 column and UV detection (λ = 254 nm) .
- Kinetic Analysis : Calculate half-life (t½) using first-order kinetics. Stability is typically lower in alkaline conditions due to ester hydrolysis .
Advanced Research Questions
Q. How can researchers optimize the yield of the pyrrol-2-one ring formation during synthesis?
- Methodological Answer :
- Reagent Selection : Use Vilsmeier-Haack reagents (POCl3/DMF) for controlled cyclization .
- Catalysis : Employ Lewis acids (e.g., ZnCl2) to enhance reaction efficiency .
- Temperature Control : Maintain temperatures between 60–80°C to balance reaction rate and side-product formation .
Q. What experimental strategies resolve contradictions between theoretical and observed 1H NMR shifts for the thiazole and pyrrole protons?
- Methodological Answer :
- Variable Temperature NMR (VT-NMR) : Identify tautomeric equilibria (e.g., keto-enol shifts in pyrrol-2-one) by analyzing spectra at 25°C and −40°C .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G**) to predict chemical shifts and compare with experimental data .
Q. How to design a bioactivity screening protocol targeting enzyme inhibition?
- Methodological Answer :
- Enzyme Assays : Select targets (e.g., cyclooxygenase-2 or kinases) based on structural analogs. Use fluorescence-based assays with positive/negative controls .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM. Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) .
Q. What statistical methods are appropriate for analyzing dose-dependent bioactivity data?
- Methodological Answer :
- ANOVA : Compare mean inhibitory activity across concentrations with post-hoc Tukey tests .
- Principal Component Analysis (PCA) : Identify correlations between structural features (e.g., substituent electronegativity) and bioactivity .
Q. How to address discrepancies in mass spectrometry data suggesting unexpected adduct formation?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
